Molecular Architecture and Synthetic Utility of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride: A Technical Guide
Molecular Architecture and Synthetic Utility of 1-(Piperidin-3-yl)imidazolidin-2-one Hydrochloride: A Technical Guide
Strategic Rationale & Executive Summary
In contemporary medicinal chemistry, the transition from planar, sp2 -hybridized aromatic systems to three-dimensional, sp3 -rich scaffolds is a proven strategy to improve clinical success rates—a paradigm often termed "escaping flatland." 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (CAS 1209997-87-4)[1] emerges as a highly versatile, bifunctional building block designed specifically for this purpose.
Comprising a basic piperidine ring and a neutral, hydrogen-bonding imidazolidin-2-one (cyclic urea) motif, this molecule acts as a privileged scaffold. It is frequently utilized by drug development professionals to rigidify flexible pharmacophores, modulate physicochemical properties, and introduce precise stereochemical vectors into central nervous system (CNS) and kinase inhibitor candidates. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical profiling, and self-validating synthetic protocols.
Molecular Architecture & Conformational Dynamics
The structural logic of 1-(piperidin-3-yl)imidazolidin-2-one is dictated by the distinct electronic and steric properties of its two fused systems:
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The Piperidine Core: Functions as the primary basic center ( pKa≈9.5 ). In physiological conditions, the secondary amine is protonated, enabling critical salt-bridge interactions with aspartate or glutamate residues in target protein pockets.
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The Imidazolidin-2-one Motif: The cyclic urea is essentially planar due to the delocalization of the nitrogen lone pairs into the carbonyl π∗ -orbital. It serves as a highly directional hydrogen-bond acceptor (via the carbonyl oxygen) and donor (via the unsubstituted N-H).
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Stereochemical Vector (C3): The attachment of the imidazolidinone at the C3 position of the piperidine ring introduces a chiral center. The piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky imidazolidin-2-one substituent strongly prefers the equatorial position. This predictable conformational bias allows computational chemists to accurately model 3D trajectories during structure-based drug design (SBDD).
Pharmacophore mapping and receptor interaction logic.
Physicochemical Profiling & Salt Form Advantages
The free base form of this compound (CAS 1209874-15-6)[2] is typically an oil or a low-melting, hygroscopic solid, making it difficult to handle and prone to oxidative degradation. Isolation as the hydrochloride salt fundamentally alters its solid-state properties, maximizing its utility for high-throughput library synthesis.
Causality of the Salt Form: The chloride counterion pairs with the protonated piperidine nitrogen, increasing the lattice energy of the solid. This results in a highly crystalline, flowable powder with superior benchtop stability and excellent aqueous solubility, which is critical for biological assay formulation.
Table 1: Physicochemical Profile Summary
| Property | Value | Structural Causality / Medicinal Significance |
| Chemical Formula | C8H16ClN3O | Represents the stoichiometric HCl salt, ensuring 1:1 protonation. |
| Molecular Weight | 205.69 g/mol | Low MW (Lead-like) allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5 limits. |
| TPSA | 41.1 Ų | Optimal polarity balance[1]; highly favorable for membrane permeability and blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 3 (Salt form) | Piperidine NH2+ (2) + Urea NH (1). Facilitates strong target anchoring. |
| H-Bond Acceptors | 2 | Urea Carbonyl (1) + Urea Nitrogen (1). |
Synthetic Methodologies & Mechanistic Causality
The synthesis of imidazolidin-2-ones historically relied on highly toxic phosgene gas or triphosgene[3]. However, modern catalytic carbonylation and diamination strategies have improved safety profiles[4][5]. For bench-scale synthesis of 1-(piperidin-3-yl)imidazolidin-2-one, a highly controlled, step-wise intramolecular cyclization utilizing 2-chloroethyl isocyanate offers the most robust and scalable route.
Protocol: Self-Validating Synthesis of the Hydrochloride Salt
Phase 1: Regioselective Urea Formation
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Reaction: Dissolve N-Boc-3-aminopiperidine (1.0 eq) in anhydrous dichloromethane ( CH2Cl2 ) under an inert nitrogen atmosphere. Cool the reactor to 0 °C.
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Addition: Add triethylamine (1.2 eq), followed by the dropwise addition of 2-chloroethyl isocyanate (1.05 eq).
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Causality: The 0 °C temperature is critical. It suppresses the exothermic nature of the isocyanate reaction, preventing double-addition (biuret formation) and ensuring strict regioselectivity. The Boc-group protects the secondary piperidine amine, forcing the primary C3-amine to act as the sole nucleophile.
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Validation Checkpoint: Perform LC-MS after 2 hours. The protocol is validated when the starting material mass ( m/z 201) is completely replaced by the chloroethyl urea intermediate ( m/z 306).
Phase 2: Base-Mediated Intramolecular Cyclization
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Reaction: Evaporate the CH2Cl2 and reconstitute the crude intermediate in anhydrous tetrahydrofuran (THF).
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Cyclization: Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Warm to room temperature, then reflux for 4 hours.
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Causality: NaH is chosen over weaker bases (like K2CO3 ) because it irreversibly deprotonates the urea nitrogen (generating H2 gas). This highly nucleophilic nitrogen anion rapidly undergoes an intramolecular SN2 attack on the adjacent alkyl chloride, closing the 5-membered imidazolidinone ring.
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Validation Checkpoint: TLC (Ethyl Acetate/Hexane 1:1) must show a distinct shift to a more polar spot. LC-MS must confirm the loss of HCl, yielding the Boc-protected product ( m/z 270).
Phase 3: Deprotection & Direct Salt Precipitation
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Reaction: Dissolve the purified Boc-protected intermediate in minimal ethyl acetate.
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Cleavage: Add 4M HCl in Dioxane (5.0 eq) dropwise at 25 °C. Stir for 3 hours.
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Causality: Anhydrous HCl in dioxane cleanly cleaves the tert-butyl carbamate (Boc) group, releasing isobutylene and CO2 gases. Because the resulting hydrochloride salt is insoluble in the ethyl acetate/dioxane mixture, it spontaneously crystallizes out of solution. This eliminates the need for a messy aqueous workup and directly yields the target salt form.
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Validation Checkpoint: Filter the resulting white precipitate. LC-MS must show the desired free base mass ( [M+H]+=170.1 ).
Synthetic workflow for 1-(piperidin-3-yl)imidazolidin-2-one HCl.
Analytical Characterization Protocols
To ensure the scientific integrity of the synthesized batch, the following analytical characterization must be performed:
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Nuclear Magnetic Resonance (NMR):
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1 H-NMR (400 MHz, DMSO- d6 ): Look for the broad exchangeable signals of the piperidinium protons ( NH2+ ) around 8.5–9.5 ppm. The urea N-H proton typically appears as a sharp singlet near 6.5 ppm. The chiral methine proton (C3 of piperidine) will present as a complex multiplet around 3.8–4.2 ppm due to coupling with adjacent axial/equatorial protons.
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13 C-NMR (100 MHz, DMSO- d6 ): The defining peak is the urea carbonyl carbon, which is highly deshielded and appears distinctly at ≈160 ppm.
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Mass Spectrometry (LC-ESI-MS): Positive ion mode must yield a base peak of m/z 170.1, corresponding to the [M+H]+ of the free base. The chloride counterion is invisible in positive mode.
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Infrared Spectroscopy (FT-IR): A strong, sharp absorption band at ≈1690−1710 cm−1 confirms the presence of the cyclic urea carbonyl stretch ( C=O ). Broad bands above 3000 cm−1 confirm the N-H stretches of both the urea and the piperidinium salt.
